molecular formula C9H8N2OS B1270137 5-Acetyl-2-mercapto-6-methylnicotinonitrile CAS No. 165283-95-4

5-Acetyl-2-mercapto-6-methylnicotinonitrile

Cat. No.: B1270137
CAS No.: 165283-95-4
M. Wt: 192.24 g/mol
InChI Key: MFUHJRMKUDAMIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-mercapto-6-methylnicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate nicotinonitrile derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a suitable solvent.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-mercapto-6-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Acetyl-2-mercapto-6-methylnicotinonitrile is utilized in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-mercapto-6-methylnicotinonitrile involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins involved in various biochemical pathways.

    Pathways Involved: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-3-methylbenzoic acid
  • 6-Methyl-2-thiouracil
  • 5-Acetyl-2-thiouracil

Uniqueness

5-Acetyl-2-mercapto-6-methylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its acetyl, mercapto, and nitrile groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUHJRMKUDAMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=S)N1)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363075
Record name 5-acetyl-2-mercapto-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165283-95-4
Record name 5-acetyl-2-mercapto-6-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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